5-[4-(Trifluoromethoxy)phenyl]pentanoic acid
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Overview
Description
5-[4-(Trifluoromethoxy)phenyl]pentanoic acid is an organic compound with the molecular formula C12H13F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain
Preparation Methods
The synthesis of 5-[4-(Trifluoromethoxy)phenyl]pentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable Grignard reagent, followed by oxidation to form the corresponding carboxylic acid . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
5-[4-(Trifluoromethoxy)phenyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[4-(Trifluoromethoxy)phenyl]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]pentanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-[4-(Trifluoromethoxy)phenyl]pentanoic acid can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)benzoic acid: Similar structure but with a shorter carbon chain.
5-(Trifluoromethyl)pentanoic acid: Similar chain length but different substituent group.
4-(Trifluoromethoxy)phenylacetic acid: Different position of the carboxylic acid group.
The uniqueness of this compound lies in its specific combination of the trifluoromethoxy group and the pentanoic acid chain, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C12H13F3O3 |
---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]pentanoic acid |
InChI |
InChI=1S/C12H13F3O3/c13-12(14,15)18-10-7-5-9(6-8-10)3-1-2-4-11(16)17/h5-8H,1-4H2,(H,16,17) |
InChI Key |
CLFRMYRONKNUQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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